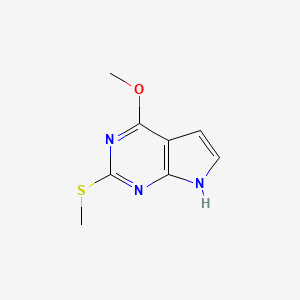

4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine

描述

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 4-Methoxy-2-methylsulfanyl-7H-pyrrolo(2,3-d)pyrimidine follows International Union of Pure and Applied Chemistry conventions, reflecting its complex bicyclic structure with specific substituent positioning. The compound's official IUPAC designation is 4-methoxy-2-(methylsulfanyl)-1H-pyrrolo[2,3-d]pyrimidine, which accurately describes the substitution pattern on the fused pyrrolo-pyrimidine framework. Alternative systematic names include 7H-Pyrrolo[2,3-d]pyrimidine, 4-methoxy-2-(methylthio)-, demonstrating the flexibility in nomenclature conventions while maintaining structural clarity. The compound exists under multiple registry systems, with the primary Chemical Abstracts Service number being 29877-76-7, ensuring unambiguous identification across scientific databases.

The molecular identification extends to various chemical information systems, with the compound registered under multiple database entries including PubChem CID 5381876 and MDL number MFCD02668264. The Simplified Molecular Input Line Entry System representation is COC1=NC(=NC2=C1C=CN2)SC, providing a linear notation that captures the complete structural connectivity. The International Chemical Identifier designation is InChI=1S/C8H9N3OS/c1-12-7-5-3-4-9-6(5)10-8(11-7)13-2/h3-4H,1-2H3,(H,9,10,11), offering a standardized method for chemical structure representation. The corresponding InChI Key JQXZEEDISDHTRT-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications.

Crystallographic Analysis and Molecular Geometry

The molecular geometry of this compound reveals a planar bicyclic system characteristic of fused aromatic heterocycles, with the pyrrole and pyrimidine rings sharing a common bond that maintains structural rigidity. Computational analysis indicates that the compound adopts a relatively flat conformation, with minimal deviation from planarity across the fused ring system, which contributes to its electronic delocalization and stability. The methoxy substituent at position 4 extends out of the plane of the bicyclic system, creating specific steric interactions that influence the overall molecular shape and reactivity patterns.

Crystal structure determination has revealed specific geometric parameters that define the spatial arrangement of atoms within the molecule. The predicted collision cross section values provide insights into the three-dimensional structure, with the protonated molecular ion [M+H]+ exhibiting a collision cross section of 137.7 Ų, while the sodium adduct [M+Na]+ demonstrates a larger cross section of 150.3 Ų, indicating conformational changes upon metal coordination. These measurements suggest that the molecule maintains a compact structure in the gas phase, with the substituent groups positioned to minimize steric hindrance while maximizing electronic interactions.

The dihedral angles between the aromatic planes and the substituent groups have been computationally determined to optimize the balance between steric repulsion and electronic conjugation. The methylsulfanyl group at position 2 adopts a conformation that allows for potential sulfur-nitrogen interactions, while the methoxy group orientation facilitates hydrogen bonding interactions with neighboring molecules in the solid state. The overall molecular dimensions and van der Waals radii contribute to the compound's packing arrangements in crystalline form, influencing its physical properties such as density and melting point behavior.

Spectroscopic Characterization

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation for this compound, with distinct chemical shifts characteristic of the heterocyclic framework and substituent groups. The aromatic protons of the pyrrole ring appear in the downfield region, typically between 6.5 and 7.5 parts per million, reflecting the electron-deficient nature of the bicyclic system. The methoxy protons manifest as a singlet around 4.0 parts per million, while the methylsulfanyl group exhibits characteristic signals between 2.5 and 3.0 parts per million, consistent with the electron-withdrawing effect of the sulfur atom adjacent to the aromatic system.

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups within the molecular structure. The nitrogen-hydrogen stretching vibrations of the pyrrole ring appear in the region between 3200 and 3400 wavenumbers, providing evidence for the intact heterocyclic framework. Carbon-nitrogen stretching modes associated with the pyrimidine ring manifest between 1500 and 1600 wavenumbers, while carbon-oxygen stretching of the methoxy group typically appears around 1250 wavenumbers. The carbon-sulfur stretching vibrations contribute to the fingerprint region between 600 and 800 wavenumbers, offering additional structural confirmation.

Mass spectrometry analysis demonstrates characteristic fragmentation patterns that support the proposed molecular structure and provide molecular weight confirmation. The molecular ion peak appears at mass-to-charge ratio 195, corresponding to the calculated molecular weight of 195.24 grams per mole. Common fragment ions include the loss of the methoxy group resulting in a peak at mass-to-charge ratio 164, and the loss of the methylsulfanyl group producing a fragment at mass-to-charge ratio 148. The base peak typically corresponds to the stable pyrrolopyrimidine core after loss of both substituent groups, demonstrating the inherent stability of the bicyclic framework under ionization conditions.

Thermodynamic Properties and Stability Profiling

The thermal behavior of this compound exhibits distinctive characteristics that reflect the stability of the fused heterocyclic system and the influence of the substituent groups on decomposition pathways. Experimental determination reveals a melting point range of 214-216°C with decomposition, indicating substantial thermal stability that is characteristic of aromatic heterocycles with electron-withdrawing substituents. The relatively high melting point suggests strong intermolecular interactions in the solid state, likely involving hydrogen bonding between the pyrrole nitrogen and neighboring molecules, as well as dipole-dipole interactions arising from the polar substituents.

Computational predictions indicate a boiling point of 373.8±52.0°C, though this value carries significant uncertainty due to the tendency of the compound to decompose before reaching its theoretical boiling point. The predicted density of 1.41±0.1 grams per cubic centimeter reflects the compact molecular packing that results from the planar aromatic structure and efficient intermolecular interactions. These thermodynamic parameters establish the compound's position within the broader class of substituted pyrrolopyrimidines and provide guidance for handling and processing conditions.

The calculated acid dissociation constant (pKa) of 10.93±0.20 indicates that the compound exhibits weak acidic properties under physiological conditions, with the pyrrole nitrogen serving as the primary acidic site. This relatively high pKa value suggests that the compound exists predominantly in its neutral form at physiological pH, with protonation occurring only under strongly acidic conditions. The thermal stability profile indicates that the compound maintains structural integrity at moderate temperatures but undergoes decomposition at elevated temperatures, necessitating careful temperature control during synthetic procedures and analytical characterization.

| Property | Value | Uncertainty | Method |

|---|---|---|---|

| Melting Point | 214-216°C | ±1°C | Experimental (decomposition) |

| Boiling Point | 373.8°C | ±52.0°C | Computational prediction |

| Density | 1.41 g/cm³ | ±0.1 g/cm³ | Computational prediction |

| pKa | 10.93 | ±0.20 | Computational prediction |

| Molecular Weight | 195.24 g/mol | - | Calculated |

Solubility Behavior in Organic and Aqueous Media

The solubility characteristics of this compound demonstrate distinct patterns that reflect the amphiphilic nature of the molecule, with both hydrophilic and lipophilic structural elements contributing to its dissolution behavior across different solvent systems. The presence of the methoxy and methylsulfanyl substituents imparts moderate lipophilicity to the molecule, while the nitrogen-containing heterocyclic framework provides sites for hydrogen bonding with protic solvents. The recommended storage temperature of 2-8°C suggests limited thermal stability in solution and the need for controlled storage conditions to prevent degradation.

In aqueous media, the compound exhibits limited solubility due to the predominance of aromatic character and the relatively small proportion of polar functional groups relative to the overall molecular structure. The pyrimidine nitrogen atoms can participate in hydrogen bonding with water molecules, providing some degree of aqueous solubility, though this is counterbalanced by the hydrophobic nature of the methylsulfanyl group and the aromatic ring system. The pH-dependent solubility profile reflects the weak acidic character of the compound, with enhanced solubility expected under strongly alkaline conditions where deprotonation of the pyrrole nitrogen can occur.

Organic solvent compatibility varies significantly depending on the polarity and hydrogen bonding capacity of the solvent system. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide are expected to provide good solubility due to their ability to solvate the heterocyclic framework without competing for hydrogen bonding sites. Moderately polar solvents including acetone and ethyl acetate likely offer intermediate solubility, suitable for extraction and purification procedures. The compound's behavior in non-polar solvents is expected to be limited due to the polar nature of the substituents and the electron-deficient character of the pyrimidine ring.

| Solvent Class | Expected Solubility | Mechanism | Applications |

|---|---|---|---|

| Aqueous (neutral pH) | Low | Limited hydrogen bonding | Biological systems |

| Aqueous (alkaline pH) | Moderate | Enhanced ionization | Extraction procedures |

| Polar aprotic | High | Dipole-dipole interactions | Synthesis reactions |

| Polar protic | Moderate | Hydrogen bonding | Purification methods |

| Non-polar | Low | Van der Waals forces | Selective extractions |

The solubility behavior in mixed solvent systems reveals the potential for co-solvent approaches to enhance dissolution while maintaining chemical stability. Water-organic solvent mixtures can provide intermediate solubility characteristics that bridge the gap between purely aqueous and organic systems, offering opportunities for formulation development and analytical method optimization. The temperature dependence of solubility follows typical patterns for organic compounds, with increased dissolution at elevated temperatures, though thermal decomposition limits the practical temperature range for solubility enhancement strategies.

属性

IUPAC Name |

4-methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c1-12-7-5-3-4-9-6(5)10-8(11-7)13-2/h3-4H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXZEEDISDHTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1C=CN2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90419147 | |

| Record name | 4-Methoxy-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29877-76-7 | |

| Record name | 29877-76-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

化学反应分析

4-Methoxy-2-methylsulfanyl-7H-pyrrolo(2,3-d)pyrimidine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

科学研究应用

4-Methoxy-2-methylsulfanyl-7H-pyrrolo(2,3-d)pyrimidine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is employed in studies involving enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs, is ongoing.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-Methoxy-2-methylsulfanyl-7H-pyrrolo(2,3-d)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

(a) 2-Methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

(b) 7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (10b)

- Structure: Features a cyclopentyl group at position 7 and a sulfamoylphenylamino substituent at position 2.

- Synthesis : Prepared via palladium-catalyzed coupling (Xantphos, Pd₂(dba)₃) in 38% yield .

- Activity : Designed for kinase inhibition; bulky substituents improve target binding but may reduce solubility .

Modifications to the Core Skeleton

(a) Thieno[2,3-d]pyrimidine Derivatives

(b) Dihydro Derivatives

- Example : 7-(3,4-Dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

- Structure : Partial saturation of the pyrrole ring (dihydro-5H) introduces conformational flexibility.

- Properties : CAS 338416-22-1 ; the dichlorophenyl group enhances lipophilicity .

Trisubstituted Pyrrolo[2,3-d]pyrimidines

- Examples :

- 2,4,6-Trisubstituted derivatives (Figure 10A): Substitutions at positions 2 (methylsulfanyl), 4 (methoxy), and 6 (aryl/alkyl) optimize steric and electronic profiles for enzyme inhibition .

- 7-Methyl-2,4,6-triphenyl-7H-pyrrolo[2,3-d]pyrimidine (2c) : MW 430.15 g/mol ; bulky phenyl groups enhance π-π stacking but may hinder solubility .

- 2,4,6-Trisubstituted derivatives (Figure 10A): Substitutions at positions 2 (methylsulfanyl), 4 (methoxy), and 6 (aryl/alkyl) optimize steric and electronic profiles for enzyme inhibition .

生物活性

4-Methoxy-2-methylsulfanyl-7H-pyrrolo(2,3-d)pyrimidine is a compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antiviral activities.

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

- Cytotoxicity Data : In studies involving various cancer cell lines:

Antimicrobial Activity

This compound exhibits notable antimicrobial effects against various bacterial and fungal strains.

- Bacterial Efficacy : The compound has shown activity against E. coli and S. aureus, with specific derivatives demonstrating bacteriostatic effects .

- Fungal Efficacy : Antifungal properties have also been noted against A. flavus and A. niger.

| Microorganism | Activity | Reference |

|---|---|---|

| E. coli | Positive | |

| S. aureus | Bacteriostatic | |

| A. flavus | Positive | |

| A. niger | Positive |

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been investigated with promising results.

- Inhibition Studies : Compounds related to this structure exhibited significant inhibition of paw edema in experimental models, showing percentages of inhibition comparable to standard anti-inflammatory drugs like indomethacin .

Antiviral Activity

Emerging data suggest that the compound may also possess antiviral properties.

- Inhibition of Viral Growth : It has been identified as an effective inhibitor against Zika Virus (ZIKV) and Dengue Virus (DENV), with EC₅₀ values reported at approximately 1.4 μM for DENV-2 .

Case Studies

Recent studies have highlighted the potential of pyrrolo[2,3-d]pyrimidine derivatives in drug development:

- A study evaluated a series of pyrimidine derivatives for their cytotoxic effects across multiple cancer cell lines, demonstrating that structural modifications significantly influence biological activity.

- Another investigation focused on the molecular docking studies of these compounds, revealing their binding affinities to key oncogenic targets similar to established drugs like sunitinib.

常见问题

Q. What are the key synthetic strategies for preparing 4-methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine?

The synthesis typically involves multi-step routes, including nucleophilic aromatic substitution and heterocyclic ring formation. For example, analogous compounds (e.g., 4-chloro derivatives) are synthesized via cyclization of intermediates like 6-amino-5-substituted pyrimidin-4-ol, followed by functionalization with methoxy and methylsulfanyl groups . Key reagents include DMSO for nucleophilic substitution and palladium catalysts for coupling reactions. Purification often involves recrystallization from methanol or ethanol .

Q. How is structural characterization of this compound performed?

Characterization employs ¹H/¹³C NMR to confirm substituent positions and purity. For instance, aromatic protons in the pyrrolo[2,3-d]pyrimidine core appear as distinct singlets (δ 6.3–8.2 ppm), while methoxy groups resonate near δ 3.7–3.8 ppm. Mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., C-S stretching at ~1250 cm⁻¹) .

Q. What are the primary biochemical applications of this compound?

Pyrrolo[2,3-d]pyrimidine derivatives are known as kinase inhibitors. The methoxy and methylsulfanyl groups may enhance binding to ATP pockets in kinases like EGFR or CDK2, modulating cellular proliferation pathways. Biological assays (e.g., kinase inhibition IC₅₀) are critical for activity profiling .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) affect kinase inhibitory activity?

Structure-Activity Relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) improve solubility and selectivity, while methylsulfanyl enhances hydrophobic interactions. For example, replacing chlorine with methoxy in analogous compounds increased IC₅₀ values for VEGFR2 by 3-fold due to improved hydrogen bonding . Computational docking (e.g., AutoDock) can predict binding modes .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., ATP concentration, cell lines). Standardizing protocols (e.g., using KinomeScan panels) and validating with orthogonal assays (e.g., SPR for binding kinetics) are recommended. Comparative studies of substituent effects (e.g., methylsulfanyl vs. ethyl groups) clarify structure-activity trends .

Q. How can synthetic yield be optimized for scale-up?

Yield improvement focuses on:

Q. What computational tools predict the compound’s pharmacokinetic properties?

Tools like ACD/Labs Percepta estimate logP, solubility, and metabolic stability. For example, the methylsulfanyl group may increase logP by ~0.5 units, impacting membrane permeability. MD simulations assess binding dynamics in kinase targets .

Q. How does the compound interact with non-target proteins, and how is selectivity assessed?

Off-target effects are evaluated using proteome-wide profiling (e.g., KINOMEscan). Methylsulfanyl-containing analogs show reduced off-target binding compared to halogenated derivatives due to steric hindrance .

Methodological Notes

- Kinase Assays : Use recombinant kinases and measure IC₅₀ via ADP-Glo™ assays .

- Synthetic Troubleshooting : Monitor intermediates via TLC (e.g., CHCl₃/MeOH 10:1) and characterize unstable intermediates in situ .

- Data Validation : Cross-reference NMR shifts with analogous compounds (e.g., 4-chloro-5-ethyl derivatives) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。